9-Carboxyanthracene MTSEA Amide-d4

Description

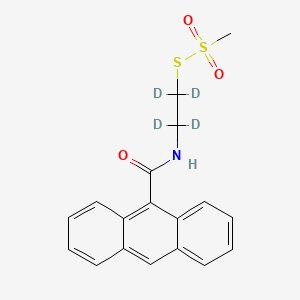

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKTEYJRHJSDP-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)NC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 9 Carboxyanthracene Mtsea Amide D4

Optimization of Synthetic Routes for Research-Grade Purity and Yield

A plausible synthetic route commences with the preparation of deuterated N-(2-aminoethyl)acetamide. This can be achieved by the acylation of ethylenediamine (B42938) with deuterated acetyl chloride (d4), followed by selective protection of one of the amine groups. The remaining free amine can then be coupled with 9-anthracenecarboxylic acid.

The synthesis of 9-anthracenecarboxylic acid itself has been approached through various methods. A common laboratory-scale synthesis involves the oxidation of 9-anthraldehyde. patsnap.comgoogle.com Industrial-scale production may favor methods starting from more readily available precursors like 9,10-dibromoanthracene, which can be converted to the carboxylic acid via a Grignard reaction with carbon dioxide or through formylation followed by oxidation. google.com For the deuterated analog, the synthesis could start from a deuterated anthracene (B1667546) precursor. Methods for preparing deuterated anthracenes have been described, often involving H-D exchange reactions on the anthracene core or building the aromatic system from deuterated starting materials. cdnsciencepub.comgoogle.comepo.orgwipo.int

The final key step is the introduction of the methanethiosulfonate (B1239399) (MTS) group. The MTS moiety is typically introduced by reacting the corresponding amino-thiol precursor with a methanethiosulfonating agent. In the context of 9-Carboxyanthracene MTSEA Amide-d4, the amide would first be formed between 9-anthracenecarboxylic acid and a deuterated cysteamine-d4 precursor. The resulting thiol would then be reacted with a suitable reagent like methyl methanethiosulfonate to yield the final product. The reaction of an alkyl halide with sodium methanethiosulfonate is a common method for preparing MTS reagents. rsc.orgrsc.org

Purification is critical at each stage to ensure the final product is of research-grade quality. Common purification techniques would include column chromatography, recrystallization, and high-performance liquid chromatography (HPLC). The purity of the final compound is typically assessed by a combination of NMR spectroscopy, mass spectrometry, and HPLC.

Table 1: Potential Synthetic Steps and Optimization Considerations

| Step | Description | Key Reagents | Optimization Considerations |

| 1 | Synthesis of Deuterated Anthracene Core | Anthracene, D2SO4 or deuterated precursors | Control of deuteration level and position. cdnsciencepub.com |

| 2 | Carboxylation of Anthracene | 9-Bromoanthracene, Mg, CO2 or 9-Anthraldehyde, oxidizing agent | Reaction conditions to maximize yield and minimize by-products. patsnap.comgoogle.com |

| 3 | Synthesis of Deuterated Linker | Ethylenediamine, Deuterated acetyl chloride (d4) | Stoichiometry and reaction conditions to ensure selective acylation. |

| 4 | Amide Coupling | 9-Anthracenecarboxylic acid, Deuterated N-(2-aminoethyl)acetamide-d4, Coupling agents (e.g., EDC, HOBt) | Optimization of coupling agents and reaction conditions for high yield. |

| 5 | Introduction of MTSEA group | Amine-thiol precursor, Methanethiosulfonating agent | Reaction conditions to ensure efficient and specific thiosulfonation. rsc.orgrsc.org |

| 6 | Purification | Silica gel chromatography, HPLC | Gradient optimization for efficient separation of impurities. |

Regioselective Functionalization Strategies for Tailored Research Applications

The anthracene core of this compound offers several positions for further functionalization, allowing for the tailoring of its properties for specific research needs. Regioselective functionalization aims to introduce new chemical groups at specific positions on the anthracene ring system to modulate its photophysical properties, solubility, or to introduce additional reactive handles.

The 9 and 10 positions of anthracene are the most reactive towards electrophilic substitution and cycloaddition reactions. mdpi.com This inherent reactivity can be exploited for regioselective modifications. For instance, further substitution at the 10-position could be achieved while the 9-position is occupied by the carboxyamide group.

Halogenation of the anthracene ring can provide a versatile entry point for further modifications through cross-coupling reactions. For example, bromination of 9-anthracenecarboxylic acid can be directed to specific positions, and these bromo-derivatives can then be used in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce a wide variety of functional groups. The synthesis of various bromoanthracenes has been reported as precursors for more complex derivatives. acs.org

Fluorination of the anthracene core is another strategy to fine-tune the electronic and photophysical properties of the molecule. Fluorinated derivatives of 9-anthracenecarboxylic acid have been synthesized and shown to exhibit altered photomechanical properties. acs.org Introducing fluorine atoms can enhance the quantum yield and photostability of the fluorophore.

Table 2: Examples of Regioselective Functionalization Strategies

| Position(s) | Reaction Type | Potential Functional Groups | Impact on Properties |

| 10 | Electrophilic Aromatic Substitution | Nitro, Halogen | Modulated electronics and reactivity for further derivatization. |

| 2, 3, 6, 7 | Halogenation followed by Cross-Coupling | Alkyl, Aryl, Alkenyl, Alkynyl | Altered solubility, steric hindrance, and electronic properties. |

| Peripheral | Sulfonation | Sulfonic acid | Increased water solubility. |

Convergent and Divergent Synthesis Approaches for Complex Bioconjugates

The synthesis of complex bioconjugates incorporating this compound can be approached using either convergent or divergent strategies.

Divergent Synthesis: In a divergent approach, a common precursor is first attached to the biomolecule. This precursor is then elaborated in subsequent steps to generate the final this compound conjugate. For example, an amino-functionalized linker could be attached to the biomolecule, followed by reaction with 9-anthracenecarboxylic acid and subsequent conversion to the MTSEA group. While this approach can be more step-economical in some cases, it often presents significant challenges in terms of purification and reaction compatibility with the biomolecule.

The choice between a convergent and divergent approach depends on the complexity of the target bioconjugate, the stability of the biomolecule to the required reaction conditions, and the availability of suitable precursors. For most applications involving protein labeling, the convergent approach is the standard and more reliable method.

Chemoenzymatic and Stereoselective Synthesis of Enantiopure Derivatives

While this compound itself is achiral, the introduction of chiral centers into the molecule can be of interest for studying stereospecific interactions in biological systems. Chemoenzymatic and stereoselective synthesis methods can be employed to generate enantiopure derivatives.

Chemoenzymatic Synthesis: Enzymes can be used to introduce chirality with high stereoselectivity. For example, a lipase (B570770) could be used for the enantioselective acylation or deacylation of a racemic alcohol precursor to the linker, allowing for the separation of enantiomers. Hydrolases could also be employed for the stereoselective hydrolysis of a prochiral diester to generate a chiral monoacid, which could then be incorporated into the linker.

Stereoselective Synthesis: Asymmetric synthesis methodologies can be used to create specific stereoisomers. For instance, a chiral auxiliary could be attached to the linker precursor to direct the stereochemical outcome of a subsequent reaction. Asymmetric hydrogenation or reduction of a prochiral ketone in the linker could also be used to establish a chiral center. While there is limited literature on the stereoselective synthesis of this specific compound, the principles of asymmetric synthesis are well-established and could be applied to its precursors.

The development of enantiopure derivatives of this compound would open up new avenues for investigating chiral recognition and stereospecific dynamics in protein channels and other biological systems.

Sophisticated Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics Leveraging Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a complex molecule like 9-Carboxyanthracene MTSEA Amide-d4, particularly when conjugated to a biomolecule, the ¹H NMR spectrum can be crowded with overlapping signals. The strategic incorporation of deuterium (B1214612) (d4) in the amide linker of the molecule is a key feature that simplifies the ¹H NMR spectrum by eliminating the signals from the four protons that would otherwise be present. This isotopic substitution does not significantly alter the chemical properties of the molecule but provides a clearer window into the signals from the anthracene (B1667546) core and the surrounding molecular environment.

Conformational changes in the molecule or its bioconjugate can be monitored by observing changes in the chemical shifts of the aromatic protons of the anthracene ring. For instance, the stacking of the anthracene moiety with aromatic amino acid residues in a protein would induce upfield shifts in the proton signals. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between the protons of the anthracene probe and the protons of the labeled biomolecule, providing crucial distance restraints for structural modeling.

The dynamics of the probe and its local environment can also be investigated using NMR relaxation measurements. Changes in spin-lattice (T1) and spin-spin (T2) relaxation times of the anthracene protons can provide insights into the mobility of the probe, indicating whether it is in a flexible or a constrained environment.

Table 1: Representative ¹H NMR Chemical Shifts for the Anthracene Moiety

| Protons | Typical Chemical Shift Range (ppm) in CDCl₃ | Notes |

| Aromatic Protons | 7.5 - 8.5 | The exact chemical shifts are sensitive to the electronic environment and molecular conformation. researchgate.net |

| Amide Proton | 8.5 - 9.5 | The chemical shift can vary depending on hydrogen bonding interactions. |

Note: The deuteration in this compound would remove the signals from the ethyl amide linker, simplifying the spectrum in that region.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics and Environmental Probing

The anthracene moiety of this compound is a fluorophore, and its fluorescence properties are highly sensitive to the local environment. Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the excited-state dynamics of the fluorophore. The fluorescence lifetime (τ) is a key parameter obtained from these measurements.

Changes in the fluorescence lifetime of the anthracene probe can indicate alterations in its immediate surroundings. For example, quenching of the fluorescence, observed as a decrease in the fluorescence lifetime, can occur due to photo-induced electron transfer (PET) to or from nearby amino acid residues such as tryptophan or tyrosine. nih.govnih.gov The efficiency of this quenching is distance-dependent, making it a useful ruler for probing molecular distances and conformational changes.

Furthermore, the formation of excimers (excited-state dimers) between two anthracene probes or between a probe and an aromatic amino acid residue can be detected by the appearance of a new, red-shifted emission band in the fluorescence spectrum and a distinct fluorescence lifetime. This phenomenon can be used to study protein-protein interactions or the folding of a polypeptide chain that brings two labeled cysteines into proximity. researchgate.net

Table 2: Representative Fluorescence Lifetimes of Anthracene Derivatives in Different Environments

| Anthracene Derivative | Environment | Fluorescence Lifetime (ns) | Reference |

| Anthracene-boronic acid conjugate | Aqueous buffer | 9.8 | nih.gov |

| Anthracene-boronic acid conjugate with glucose | Aqueous buffer | 12.4 | nih.gov |

| Anthracene-9-carboxamide derivative | Dichloromethane | 3.43 (relaxed conformation) | vu.nl |

| Methoxy-anthracene derivative | Acetonitrile | 6.7 | acs.org |

Circular Dichroism (CD) Spectroscopy for Probing Conformation of Labeled Biomolecules

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary and tertiary structure of biomolecules. It measures the differential absorption of left and right circularly polarized light by chiral molecules. While the anthracene probe itself is achiral, its covalent attachment to a chiral biomolecule, such as a protein, can induce a CD signal from the probe in the near-UV region (around 250-400 nm) where the anthracene absorbs light.

This induced CD signal is highly sensitive to the conformation and orientation of the anthracene moiety relative to the chiral environment of the biomolecule. Changes in the protein's secondary or tertiary structure upon ligand binding or other perturbations will alter the environment of the probe, leading to changes in the induced CD spectrum. nih.govnih.gov

Table 3: Typical Applications of CD Spectroscopy in Studying Labeled Biomolecules

| Spectral Region | Chromophore | Information Obtained | Reference |

| Far-UV (190-250 nm) | Peptide backbone | Protein secondary structure (α-helix, β-sheet, random coil) | fiveable.meresearchgate.net |

| Near-UV (250-400 nm) | Anthracene probe | Conformation and environment of the probe, induced chirality | nih.govnih.gov |

| Near-UV (250-400 nm) | Interacting anthracene probes | Exciton coupling, providing distance and orientation information | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Investigation of Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These techniques can be used to investigate the molecular interactions of this compound when it is conjugated to a biomolecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The amide I band (around 1600-1700 cm⁻¹) in the FTIR spectrum of a protein is particularly sensitive to its secondary structure. Changes in the position and shape of this band upon labeling with the anthracene probe can indicate alterations in the protein's conformation. The vibrational modes of the anthracene ring itself can also be monitored to probe its interactions with the local environment. For example, π-π stacking interactions can lead to shifts in the characteristic aromatic C-H and C=C stretching frequencies. researchgate.net

Raman spectroscopy provides complementary information to FTIR. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. The Raman spectrum of a labeled protein can reveal changes in the vibrational modes of both the protein and the anthracene probe upon interaction or conformational changes.

Table 4: Characteristic Vibrational Frequencies for a Labeled Protein

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Provided |

| Amide I (C=O stretch) | 1600 - 1700 | FTIR, Raman | Protein secondary structure |

| Aromatic C=C stretch | 1400 - 1600 | FTIR, Raman | Anthracene ring vibrations, sensitive to π-stacking |

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman | Anthracene ring environment |

| S-S stretch (from MTS reaction) | 500 - 550 | Raman | Formation of the disulfide bond with cysteine |

Advanced Mass Spectrometry Techniques for Characterization of Bioconjugates

Advanced mass spectrometry (MS) techniques are indispensable for the precise characterization of bioconjugates of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization methods that allow for the analysis of large biomolecules like proteins without significant fragmentation. cellmosaic.comwikipedia.org

By comparing the mass of the unlabeled protein with that of the protein after reaction with the anthracene probe, the stoichiometry of labeling can be accurately determined. The mass increase corresponding to the addition of the this compound moiety confirms the successful conjugation. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of labeling. In a "bottom-up" proteomics approach, the labeled protein is enzymatically digested into smaller peptides. These peptides are then separated and analyzed by MS/MS. The fragmentation of a peptide containing the label will produce a series of fragment ions, and the mass shift on a particular fragment will identify the modified amino acid, confirming that the labeling occurred specifically at a cysteine residue. nih.govacs.org This is crucial for ensuring the specificity of the probe and for the correct interpretation of data from other spectroscopic techniques.

Table 5: Expected Mass Changes upon Labeling with this compound

Computational Chemistry and Molecular Modeling Studies of 9 Carboxyanthracene Mtsea Amide D4

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For a fluorescent probe like 9-Carboxyanthracene MTSEA Amide-d4, these calculations are particularly crucial for elucidating its photophysical characteristics. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to predict various molecular properties.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity and its behavior as a fluorophore. The HOMO-LUMO energy gap is a key determinant of the molecule's excitation wavelength. TD-DFT calculations can further predict the absorption and emission spectra, quantum yield, and fluorescence lifetime. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for the rational design of new probes with desired optical properties.

Hypothetical Data Table: Calculated Photophysical Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP |

| Max. Absorption Wavelength (λ_abs) | 385 nm | TD-DFT |

| Max. Emission Wavelength (λ_em) | 450 nm | TD-DFT |

| Quantum Yield (Φ_f) | 0.85 | TD-DFT |

This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, which is designed to react with cysteine residues in proteins, MD simulations can provide critical insights into the dynamics of the labeling reaction and the behavior of the fluorescently tagged biomolecule.

An MD simulation begins with a starting structure of the compound interacting with a target biomolecule, such as a protein with an accessible cysteine residue. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of every atom over time, typically on the nanosecond to microsecond timescale. researchgate.net This allows researchers to observe the conformational changes, interaction energies, and solvent effects that govern the binding process and the subsequent dynamics of the labeled protein. Such simulations can reveal how the attachment of the probe affects the protein's structure and function. arxiv.orgnih.gov

De Novo Design and Virtual Screening for Novel Analogues with Enhanced Research Attributes

Building upon the insights gained from quantum chemical calculations, MD simulations, and docking studies, researchers can engage in the de novo design and virtual screening of novel analogues of this compound. The goal of this process is to create new compounds with improved properties, such as enhanced fluorescence, greater target specificity, or different reactivity.

De novo design algorithms can generate novel molecular structures from scratch, based on a set of desired properties and constraints. For example, one could design analogues with different linkers between the anthracene (B1667546) core and the MTSEA group to optimize the probe's flexibility and accessibility to the target cysteine.

Virtual screening, on the other hand, involves computationally evaluating large libraries of existing or virtual compounds to identify those with a high probability of binding to a target of interest. By screening libraries of anthracene derivatives, researchers can identify novel fluorophores with potentially superior photophysical properties or improved binding characteristics. Both de novo design and virtual screening are powerful computational strategies that can accelerate the discovery of next-generation research tools based on the 9-Carboxyanthracene MTSEA Amide scaffold.

Applications in Advanced Biophysical and Biochemical Research Methodologies

Site-Directed Cysteine Labeling for Probing Protein Structure and Dynamics

Site-directed cysteine labeling is a powerful technique that involves introducing a cysteine residue at a specific location in a protein that is naturally cysteine-free or has had its native cysteines removed through mutagenesis. nih.gov This engineered cysteine then becomes a unique target for covalent modification by thiol-reactive probes like 9-Carboxyanthracene MTSEA Amide-d4. nih.gov This approach provides a way to introduce a fluorescent reporter at a defined position, offering high-resolution insights into the protein's local environment and behavior. nih.govnih.gov

The specific and efficient labeling of cysteine residues is paramount for reliable biophysical studies. The methanethiosulfonate (B1239399) (MTS) group of the probe reacts specifically with the sulfhydryl group of a cysteine under mild conditions to form a stable disulfide bond. ttuhsc.eduinterchim.fr

Reaction Protocol and Optimization: To achieve quantitative and specific bioconjugation, several factors must be carefully controlled:

Protein Preparation: The target protein must be purified and, crucially, the cysteine residue's thiol group must be in its reduced state. This is often achieved by treating the protein with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by removal of the reducing agent, typically through dialysis or size-exclusion chromatography. nih.gov

Reaction Conditions: The labeling reaction is typically carried out in a buffered solution at a pH between 7 and 8. The MTSEA reagent is dissolved in a compatible solvent like dimethyl sulfoxide (B87167) (DMSO) or water immediately before use, as MTS reagents can hydrolyze in aqueous solutions over time. ttuhsc.eduinterchim.fr A molar excess of the probe is used to drive the reaction to completion. interchim.fr

Quantification of Labeling: The efficiency of the conjugation is a critical parameter. It can be determined using techniques like UV-Vis spectroscopy, by comparing the absorbance of the fluorophore (anthracene) to that of the protein. Mass spectrometry is also used to confirm the covalent attachment of the probe and to verify that only the intended cysteine residue has been modified. researchgate.net

The specificity of the MTS reaction for cysteines over other amino acid residues like lysine (B10760008) is a key advantage. rsc.org However, to ensure that labeling is restricted to the engineered site, it is best to use a protein variant that has no other solvent-accessible cysteines. nih.govnih.gov

| Parameter | Recommended Condition | Rationale |

| Protein State | Fully reduced target cysteine | Ensures the availability of the thiol group for reaction. |

| pH | 7.0 - 8.0 | Optimizes the nucleophilicity of the thiol group for efficient reaction. |

| Probe Preparation | Freshly prepared solution in DMSO or water | Minimizes hydrolysis of the reactive MTS group. ttuhsc.eduinterchim.fr |

| Molar Ratio | Excess of probe to protein | Drives the labeling reaction towards completion. interchim.fr |

| Removal of Excess Probe | Dialysis or size-exclusion chromatography | Prevents interference from unreacted probe in subsequent fluorescence measurements. nih.gov |

A fundamental assumption in labeling studies is that the attached probe does not significantly perturb the protein's structure or function. acs.orgresearchgate.net It is essential to validate this assumption.

Methods for Assessing Perturbation:

Functional Assays: The biological activity of the labeled protein should be compared to that of the unlabeled, wild-type protein. For enzymes, this would involve measuring kinetic parameters. For other proteins, ligand binding affinity or other functional characteristics can be assessed.

It is generally observed that small, minimally perturbing fluorophores are less likely to cause significant changes. nih.gov However, even small tags can have nonadditive effects on protein stability, highlighting the importance of empirical verification for each specific case. acs.org

Fluorescent Probing of Protein Conformation, Ligand Binding, and Allostery

Once a protein is successfully labeled with this compound, the anthracene (B1667546) fluorophore acts as a reporter on its local environment. Changes in protein conformation, such as those induced by ligand binding or allosteric regulation, can alter the photophysical properties of the attached probe.

Fluorescence anisotropy is a powerful technique for monitoring changes in the size and shape of a fluorescently labeled molecule in solution. cam.ac.uk It is based on the principle of photoselective excitation of fluorophores with polarized light. nih.govbmglabtech.com The rotational motion of the labeled protein between light absorption and emission causes depolarization of the emitted fluorescence.

Principle: When a fluorophore is attached to a protein, its rotational mobility is restricted. The extent of this restriction is reflected in the fluorescence anisotropy value. If the labeled protein binds to another molecule (e.g., another protein or a ligand), the size of the complex increases, slowing its rotation and leading to an increase in the measured anisotropy. cam.ac.uknih.gov

Applications: Steady-state anisotropy measurements are widely used to determine binding affinities (dissociation constants, Kd) for protein-ligand or protein-protein interactions. By titrating a labeled protein with an unlabeled binding partner, a binding curve can be generated by monitoring the change in anisotropy. nih.gov Time-resolved anisotropy provides more detailed information about the rotational dynamics of the probe, allowing for the characterization of both global protein tumbling and local probe flexibility. horiba.com

| Anisotropy Parameter | Information Provided | Example Application |

| Steady-State Anisotropy (r) | Average rotational freedom of the probe; sensitive to changes in molecular volume. | Measuring the Kd of a protein-drug interaction. nih.gov |

| Time-Resolved Anisotropy (r(t)) | Rotational correlation times (τc); distinguishes between global and local motions. | Characterizing the flexibility of a protein domain. horiba.com |

The fluorescence emission of the anthracene moiety is sensitive to the polarity and viscosity of its immediate environment. mdpi.commdpi.com When the labeled protein undergoes a conformational change that moves the anthracene probe into a different microenvironment (e.g., from a solvent-exposed surface to a hydrophobic binding pocket), a change in its fluorescence properties can be observed.

Spectral Shifts and Quantum Yield: A shift in the emission maximum (solvatochromic shift) and a change in the fluorescence quantum yield are common indicators of a change in the probe's environment. mdpi.comrsc.org For example, moving an anthracene probe into a nonpolar, protected environment, such as the core of a folded protein or a ligand binding site, often results in a blue shift (to shorter wavelengths) and an increase in fluorescence intensity. mdpi.com

Probing Conformational Changes: This environmental sensitivity can be exploited to monitor a wide range of protein phenomena in real-time, including:

Protein Folding: Following the fluorescence changes as a protein folds or unfolds.

Ligand Binding: Detecting the conformational rearrangement that often accompanies the binding of a substrate or inhibitor.

Allosteric Transitions: Observing structural changes at a site distant from the initial binding event.

The ability of anthracene derivatives to act as "turn-on" sensors, where fluorescence is enhanced upon a specific event like binding, is particularly useful in these studies. acs.orgnih.gov

Förster Resonance Energy Transfer (FRET) Applications in Biological Systems Research

Förster Resonance Energy Transfer (FRET) is a distance-dependent process involving the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. nih.gov This phenomenon acts as a "spectroscopic ruler," allowing for the measurement of distances on the 1-10 nm scale. nih.gov

Anthracene can serve as an efficient FRET donor due to its emission in the UV-blue region of the spectrum. aip.org When this compound is used as a donor, it can be paired with an appropriate acceptor dye to measure intramolecular or intermolecular distances.

Methodology: To perform a FRET experiment, a protein or protein complex must be labeled with both a donor and an acceptor fluorophore at specific sites. The efficiency of energy transfer is highly dependent on the distance between the two probes. By measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor, the distance can be calculated.

Applications in Protein Research:

Conformational Changes: Measuring changes in distance between two points within a single protein to characterize folding, unfolding, or ligand-induced conformational shifts.

Protein-Protein Interactions: Determining the proximity and orientation of two interacting proteins by labeling each with one member of the FRET pair.

Enzyme Dynamics: Monitoring the dynamics of enzyme-substrate interactions.

Studies have shown that anthracene and its derivatives can effectively participate in FRET with various acceptors, leading to quenching of the anthracene fluorescence, which can be quantitatively analyzed to determine FRET parameters. nih.govresearchgate.net The choice of the acceptor must ensure good spectral overlap between the donor's emission and the acceptor's absorption.

As a FRET Donor or Acceptor for Intermolecular and Intramolecular Distance Measurements

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying the structure and dynamics of biological macromolecules. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore. Anthracene derivatives, due to their favorable photophysical properties, can function as effective FRET partners. clearsynth.comresearchgate.net

This compound can be employed as either a FRET donor or acceptor, depending on the spectral properties of its partner fluorophore. When used as a donor, the anthracene core is excited, and if an appropriate acceptor is in close proximity, a portion of the excitation energy is non-radiatively transferred, leading to a decrease in the donor's fluorescence and an increase in the acceptor's emission. Conversely, it can act as an acceptor for a donor with a higher energy emission spectrum. The MTSEA linker facilitates the site-specific incorporation of this probe into a protein of interest via a cysteine residue, allowing for precise distance measurements between defined points within a single macromolecule or between interacting molecules.

FRET-Based Studies of Conformational Changes in Macromolecules

A key application of FRET is the real-time monitoring of conformational changes in macromolecules. By strategically placing a FRET donor and acceptor pair at different locations within a protein, any change in the protein's shape that alters the distance or orientation between the two fluorophores will result in a corresponding change in FRET efficiency.

The use of this compound in such studies offers the advantage of precise labeling. For instance, by introducing cysteine mutations at specific sites, researchers can attach the probe to desired locations and monitor conformational shifts upon ligand binding, protein folding, or interaction with other molecules. The sensitivity of FRET allows for the detection of subtle structural rearrangements that are often crucial for biological function.

Investigations of Membrane Protein Topology, Dynamics, and Lipid Interactions

Membrane proteins play a vital role in cellular communication and transport, yet their study is often challenging due to their hydrophobic nature. Fluorescent probes like this compound provide a means to investigate the structure and dynamics of these proteins within their native lipid environment. nih.govnih.gov

Strategies for Site-Specific Labeling of Membrane-Embedded Cysteines

The targeted investigation of membrane proteins often begins with site-directed mutagenesis to introduce cysteine residues at specific locations. nih.gov These engineered cysteines then serve as attachment points for thiol-reactive probes like this compound. This strategy allows for the precise placement of a fluorescent reporter within different domains of a membrane protein, including transmembrane helices, extracellular loops, and intracellular domains. The covalent bond formed by the MTSEA linker ensures the stable association of the probe with the protein during subsequent experiments. clearsynth.com

Accessibility Studies using Fluorescent Quenchers and Spectroscopic Probes

Once a membrane protein is labeled with this compound, the accessibility of the fluorescent probe to its surrounding environment can be assessed using fluorescence quenchers. dntb.gov.uaacs.orgnih.gov These are molecules that can decrease the fluorescence intensity of a fluorophore upon collision. By using quenchers with different properties (e.g., water-soluble vs. lipid-soluble), researchers can determine whether the labeled cysteine residue is exposed to the aqueous phase or buried within the lipid bilayer. This information is critical for mapping the topology of membrane proteins and understanding how they are embedded in the cell membrane. The anthracene moiety's fluorescence is sensitive to its local environment, providing additional information about the polarity and dynamics of its surroundings. clearsynth.comresearchgate.net

Deuterium (B1214612) Isotope Labeling in Mechanistic Enzymology and Quantitative Mass Spectrometry-Based Research

The presence of four deuterium atoms in this compound is not merely an isotopic variation but a feature that can be exploited in advanced research methodologies, particularly those sensitive to isotope effects.

Applications in Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Studying KIEs can provide valuable insights into the rate-determining steps of enzymatic reactions. While the primary application of KIEs is in understanding bond-breaking and bond-forming events at the reaction center, the deuteration of a fluorescent probe itself can have significant advantages. Research has shown that deuterating fluorescent probes can enhance their stability and reduce background fluorescence. nih.govberkeley.edu This is because the C-D bond is stronger than the C-H bond, making the deuterated compound less susceptible to oxidative degradation, which can be a source of interfering background signals. nih.govberkeley.eduresearchgate.net

This enhanced stability is particularly beneficial in sensitive fluorescence-based assays where a high signal-to-noise ratio is crucial. By minimizing probe degradation, this compound can lead to more accurate and reliable measurements of fluorescence changes associated with enzymatic activity or binding events. While not a direct measure of the enzymatic KIE at the substrate level, the use of a deuterated probe can significantly improve the quality of data in fluorescence-based enzyme kinetics.

| Feature | Description | Relevance in Research |

| Fluorophore | 9-Carboxyanthracene | Provides a fluorescent signal for detection and measurement. |

| Reactive Group | MTSEA (Methanethiosulfonate) | Allows for covalent, site-specific labeling of cysteine residues in proteins. |

| Isotopic Label | Deuterium (d4) | Enhances probe stability and reduces background fluorescence due to the kinetic isotope effect. |

| Application | Technique | Information Gained |

| Distance Measurement | FRET | Inter- and intramolecular distances on the nanometer scale. |

| Conformational Changes | FRET | Real-time monitoring of macromolecular dynamics. |

| Membrane Protein Topology | Fluorescence Quenching | Determination of the orientation and embedding depth of proteins in membranes. |

| Mechanistic Studies | Fluorescence Spectroscopy | Improved data quality in enzyme kinetics and binding assays due to reduced probe degradation. |

Development of High-Throughput Screening (HTS) Assays for Academic Target Identification and Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of vast libraries of chemical compounds to identify molecules that modulate the function of a biological target. researchgate.net Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, potential for miniaturization, and amenability to automation. rsc.orgmdpi.com

Design of Fluorescence-Based Reporter Assays for Enzyme Activity or Ligand Binding

The inherent fluorescence of the anthracene group in this compound makes it a valuable reporter molecule for HTS assays. researchgate.netmdpi.com The compound's MTSEA (methanethiosulfonate) group can react specifically with cysteine residues on proteins, allowing for the targeted labeling of enzymes or receptors. pharmaffiliates.com

Enzyme Activity Assays: A fluorogenic substrate can be designed where the fluorescence of the anthracene moiety is initially quenched. Upon enzymatic activity, such as cleavage by a protease, the fluorophore is released or its environment is altered, leading to a detectable increase in fluorescence. rsc.orgnih.gov This "turn-on" signal directly reports the enzyme's activity. researchgate.net

Ligand Binding Assays: A target protein can be labeled with the anthracene probe. The binding of a ligand to the protein may induce a conformational change, altering the microenvironment of the attached fluorophore and causing a change in its fluorescence properties (intensity, polarization, or lifetime). nih.govfrontiersin.org Fluorescence Polarization (FP) is a common technique where the binding of a small fluorescently-labeled molecule to a larger protein slows its rotation, increasing the polarization of its emitted light. nih.govacs.org

| Assay Parameter | Description |

|---|---|

| Fluorophore | Anthracene |

| Typical Excitation Wavelength | ~360-390 nm mdpi.comacs.org |

| Typical Emission Wavelength | ~400-450 nm mdpi.comacs.org |

| Common Assay Formats | Fluorescence Intensity, Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET). nih.govacs.orgnih.gov |

| Attachment Chemistry | The MTSEA group forms a disulfide bond with cysteine residues on proteins. |

Screening for Modulators of Labeled Target Interactions in Research Contexts

Once a robust fluorescence-based assay is developed, it can be deployed in an HTS campaign to screen for modulators—compounds that either inhibit or enhance the biological interaction of interest. nih.govnih.gov Large chemical libraries can be tested in a miniaturized format, such as 384- or 1536-well plates, to identify "hits." frontiersin.org

For example, in a competitive binding assay, a target protein is labeled with 9-Carboxyanthracene MTSEA Amide and incubated with a known fluorescent ligand, resulting in a high FP signal. Library compounds are then added to see if they can displace the fluorescent ligand. A compound that successfully competes for the binding site will cause the release of the small fluorescent ligand, leading to a decrease in the FP signal and identifying it as a potential inhibitor. mdpi.com

Similarly, in assays for protein-protein interactions (PPIs), one protein can be labeled with a donor fluorophore (like anthracene) and its binding partner with an acceptor. When the proteins interact, FRET can occur. A compound that disrupts this interaction would cause a loss of the FRET signal, flagging it as a PPI inhibitor. nih.govfrontiersin.org These HTS approaches are critical for discovering novel chemical probes and starting points for drug development in academic and industrial research. mdpi.com

Mechanistic Investigations of 9 Carboxyanthracene Mtsea Amide D4 Interactions with Biological Systems

Kinetics and Thermodynamics of Thiol-Reactivity and Bioconjugation Mechanisms

The utility of 9-Carboxyanthracene MTSEA Amide-d4 as a biological probe is fundamentally linked to its reaction with thiol groups, predominantly the side chains of cysteine residues in proteins. This reaction proceeds via a thiol-disulfide exchange mechanism, where the thiolate anion (R-S⁻) of the cysteine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanethiosulfonate (B1239399) (MTS) group. diva-portal.org This results in the formation of a stable disulfide bond between the probe and the target thiol, with the concomitant release of methanesulfinic acid. ttuhsc.edu

The kinetics of this bioconjugation are critical for its application. MTS reagents, including the MTSEA (methanethiosulfonate ethylamine) moiety, are known for their rapid and highly specific reaction with thiols under mild physiological conditions (pH 6.5-7.5). ttuhsc.edursc.org The reaction rate is dependent on several factors, including the pKa of the target cysteine thiol, the pH of the medium, and the steric accessibility of the cysteine residue. jneurosci.orgsci-hub.st Since the thiolate anion is the reactive species, the reaction rate increases with pH as more of the thiol is deprotonated. sci-hub.st

The intrinsic reactivity of MTS reagents with small molecule thiols is remarkably high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹. ttuhsc.edu For cysteine residues on the surface of proteins, similar rates can often be achieved, allowing for complete modification within seconds to minutes at micromolar concentrations of the reagent. ttuhsc.edujneurosci.org However, the bulky 9-carboxyanthracene group appended to the MTSEA moiety in this specific probe may introduce steric hindrance, potentially modulating the reaction kinetics compared to smaller MTS reagents. The rate of modification can vary significantly depending on the protein's conformational state, a property that has been exploited to study the gating motions of ion channels. ttuhsc.edu

The reaction is generally considered irreversible under typical physiological conditions, leading to stable bioconjugates. However, the disulfide linkage can be cleaved by the addition of reducing agents like dithiothreitol (B142953) (DTT), which can be advantageous for certain experimental designs. ttuhsc.edu The thermodynamics of the thiol-disulfide exchange are generally favorable, driving the reaction towards the formation of the more stable mixed disulfide product. sci-hub.st

Table 1: Representative Kinetic Data for Thiol-Reactive Probes This table presents typical reaction rate constants for MTSEA and related thiol-reactive compounds to illustrate the general kinetic profile. Data for the specific this compound is not available in the literature.

| Reactant | Target | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| MTSEA | Exposed Cysteine | 10² - 10⁵ | pH 7.0-7.5 | ttuhsc.edujneurosci.org |

| MTSET | Exposed Cysteine | ~2.5x faster than MTSEA | pH 7.0 | ttuhsc.edu |

| Maleimide Probes | Thiol | 40 - 200 | Neutral pH | acs.org |

Elucidation of Structural Basis for Specificity and Non-Specific Interactions with Biomolecules

The specificity of this compound for cysteine residues is a key feature. This selectivity is primarily achieved due to the relatively low abundance of free thiols in proteins compared to other nucleophilic groups like amines (from lysine (B10760008) residues) and the lower pKa of the cysteine thiol (~8.6), which allows for a significant concentration of the reactive thiolate anion at physiological pH (7.0-7.5). researchgate.net At this pH, the amino groups of lysines are predominantly protonated and thus unreactive. researchgate.net

However, true specificity is also governed by the three-dimensional structure of the target protein. The local microenvironment of a cysteine residue dictates its accessibility to the probe. diva-portal.org Cysteines buried within the protein core or in sterically hindered pockets will react much more slowly, if at all, compared to those on the protein surface. ttuhsc.edu This differential reactivity, known as the substituted cysteine accessibility method (SCAM), is a powerful tool for mapping the topology of proteins, particularly membrane proteins like ion channels. rupress.org

Non-specific binding, while generally low for MTS reagents, can occur, particularly at high probe concentrations or through hydrophobic interactions of the anthracene (B1667546) moiety with lipid membranes or hydrophobic pockets on proteins. Careful experimental design, including the use of appropriate controls and minimal necessary probe concentration, is essential to mitigate these effects.

Influence of Local Microenvironment on Spectroscopic Characteristics and Reactivity Profile

The anthracene fluorophore is renowned for its sensitivity to the local environment, a phenomenon known as solvatochromism. nih.govresearchgate.net The emission spectrum, quantum yield, and fluorescence lifetime of this compound can all be significantly altered upon its conjugation to a biomolecule and its insertion into a specific microenvironment. semanticscholar.orgresearchgate.net

The polarity of the microenvironment is a major determinant of the probe's spectroscopic properties. In nonpolar environments, such as the interior of a protein or a lipid bilayer, anthracene derivatives typically exhibit a blue-shifted, structured emission spectrum with a higher quantum yield. nih.govsemanticscholar.org Conversely, in polar, aqueous environments, the fluorescence is often red-shifted, broader, and may have a lower quantum yield. nih.gov This sensitivity allows the probe to report on changes in the local environment, for instance, during protein folding, ligand binding, or conformational changes that alter the exposure of the probe to the solvent. researchgate.net

The local microenvironment also directly impacts the reactivity of the target cysteine. The pKa of a cysteine thiol can be significantly perturbed by nearby amino acid residues. For example, the presence of positively charged residues can stabilize the thiolate anion, lowering its pKa and increasing its nucleophilicity and thus its reaction rate at neutral pH. diva-portal.org Conversely, a nonpolar environment can disfavor the formation of the thiolate, reducing reactivity. Therefore, the rate of labeling by this compound can itself be an indicator of the local electrostatic and structural environment of the cysteine residue.

Table 2: Solvatochromic Effects on Anthracene Derivatives This table illustrates the typical changes in fluorescence emission for an anthracene derivative in different solvents. The exact values for this compound may vary.

| Solvent | Polarity | Typical Emission Maximum (λem) | Observations | Reference |

|---|---|---|---|---|

| Hexane | Nonpolar | ~480 nm | Structured, high quantum yield | nih.gov |

| Toluene | Nonpolar | ~490 nm | Structured, high quantum yield | nih.gov |

| Acetonitrile | Polar Aprotic | ~520 nm | Broad, lower quantum yield | semanticscholar.org |

| Ethanol | Polar Protic | ~550 nm | Broad, quenched fluorescence | nih.gov |

| Water | Highly Polar | ~570 nm | Broad, strongly quenched fluorescence | semanticscholar.org |

Photophysical Mechanisms of Fluorescence Quenching and Enhancement upon Target Binding

The fluorescence of this compound is often modulated upon binding to its biological target. This change in fluorescence intensity provides the signal that is monitored in many experimental applications. The primary mechanisms responsible for these changes are photoinduced electron transfer (PET) and alterations in the rigidity of the probe's structure. beilstein-journals.orgnih.gov

Fluorescence Quenching: In the unbound state, the fluorescence of the anthracene moiety can be quenched by PET. In the case of anthracene-amide conjugates, electron transfer can occur from the amide nitrogen to the excited anthracene. scispace.com Furthermore, in proximity to certain amino acid residues like tryptophan or tyrosine, or in the presence of quenchers like molecular oxygen, the fluorescence can be diminished through dynamic or static quenching processes. scispace.com

Fluorescence Enhancement: A significant increase in fluorescence, or a "turn-on" response, is frequently observed upon covalent attachment of the probe to a protein. nih.gov This enhancement can be attributed to several factors:

Inhibition of PET: Upon binding, the conformation of the probe can be altered in such a way that the PET pathway is disrupted. For example, a change in the geometry between the anthracene and the amide linker can reduce the efficiency of electron transfer, leading to a dramatic increase in fluorescence emission. scispace.com

Increased Rigidity: The local protein environment can restrict the rotational and vibrational freedom of the anthracene fluorophore. nih.gov This increased rigidity reduces the probability of non-radiative decay pathways, thereby increasing the fluorescence quantum yield. nih.gov

Exclusion of Quenchers: Sequestration of the probe within a protein cleft can shield it from solvent-based quenchers like water or dissolved oxygen, leading to enhanced emission. nih.gov

The interplay of these factors determines the net change in fluorescence upon bioconjugation. For instance, binding to a specific protein site might simultaneously restrict the probe's rotation (enhancing fluorescence) while placing it near a quenching amino acid residue (decreasing fluorescence). The resulting signal is a sensitive reporter of the precise nature of the probe's final location and environment within the biomolecule.

Advanced Analytical Methodologies for Detection and Quantification in Research Systems

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Fluorescence and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of complex biological mixtures. When coupled with sensitive detectors like fluorescence and mass spectrometry, it provides a powerful platform for the analysis of biomolecules labeled with 9-Carboxyanthracene MTSEA Amide-d4.

The anthracene (B1667546) moiety of the probe exhibits intrinsic fluorescence, allowing for highly sensitive and selective detection. Fluorescence detectors are significantly more sensitive than UV detectors for fluorescent compounds, often by two to three orders of magnitude. nih.govjasco-global.com The excitation and emission wavelengths of the anthracene group are key parameters for setting up the fluorescence detector for optimal performance. Typically, anthracene derivatives are excited around 365 nm and show emission around 410 nm. nih.gov For instance, the analysis of anthracene-labeled peptides can be achieved with high sensitivity using fluorescence detection. acs.org

Mass spectrometry (MS) provides an orthogonal detection method that offers detailed structural information and confirmation of the labeled species. acs.orgnih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for analyzing labeled peptides and proteins. acs.orgnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target labeled biomolecule. The deuteration of the probe (d4) provides a unique mass signature, aiding in its differentiation from endogenous molecules and potential interferences. The development of a multi-analyte method using liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been shown to be effective for the analysis of various hydroxyanthracene derivatives. mdpi.com

A typical HPLC method for the analysis of peptides or proteins labeled with this compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape. nsf.gov

Table 1: Illustrative HPLC Parameters for Analysis of a Peptide Labeled with this compound

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Fluorescence Detection | Excitation: 365 nm, Emission: 410 nm |

| MS Detection | ESI Positive, Scan Range: m/z 300-2000 |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of Labeled Biomolecules

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged biomolecules like proteins and peptides. Its advantages include rapid analysis times, minimal sample consumption, and high resolving power. nih.govbioptic.com.twnih.gov When coupled with laser-induced fluorescence (LIF) detection, CE becomes an exceptionally sensitive technique for analyzing fluorescently labeled molecules. nih.govnih.govmdpi.com

In CE, separation is based on the differential migration of analytes in an electric field. For proteins and peptides labeled with this compound, the inherent charge of the biomolecule at a given pH will drive its separation. Capillary Zone Electrophoresis (CZE) is a common mode where analytes are separated in an open capillary filled with a buffer. nih.govmdpi.com For more complex protein mixtures, Capillary Gel Electrophoresis (CGE) can be employed, which separates molecules based on their size as they migrate through a gel matrix within the capillary. bioptic.com.twrsc.org

The use of LIF detection is crucial for achieving the low detection limits required for many biological applications. nih.govnih.gov The laser excites the anthracene fluorophore, and the emitted fluorescence is detected, providing a highly sensitive signal. The development of deep-UV LEDs as an excitation source is also a promising and more accessible alternative to lasers for inducing native protein fluorescence or that of specific labels. mdpi.com

Table 2: Representative Capillary Electrophoresis Conditions for a Labeled Protein

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 7.4 |

| Separation Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Laser-Induced Fluorescence (LIF) |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~410 nm |

Integration with Microfluidic Platforms for Miniaturized and Automated Research Assays

Microfluidic technologies, or "lab-on-a-chip" systems, enable the miniaturization and automation of complex analytical procedures, including the handling and analysis of cells and biomolecules. bohrium.comnih.govrsc.orgresearchgate.net The use of fluorescent probes like this compound is integral to many microfluidic applications, particularly for cell sorting and analysis. nih.govbohrium.comnih.gov

In microfluidic cell sorters, cells can be labeled with fluorescent probes that target specific cellular components or surface markers. bohrium.comnih.gov As the cells flow in single file through microchannels, they are interrogated by a laser. The fluorescence emission from the labeled cells is detected, and this signal is used to actuate a sorting mechanism, such as hydrodynamic switching or dielectrophoresis, to separate labeled cells from the unlabeled population. nih.govbohrium.comnih.gov This allows for the high-throughput analysis and isolation of specific cell populations for further study.

The advantages of integrating assays with microfluidic platforms include significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. For research involving this compound, a microfluidic device could be designed to perform cell labeling, washing, and subsequent analysis or sorting on a single, integrated chip.

Flow Cytometry and Confocal Microscopy for Subcellular Localization Studies in Research Cell Models

Flow cytometry and confocal microscopy are powerful techniques for visualizing and quantifying fluorescently labeled components within cells.

Flow Cytometry allows for the rapid, quantitative analysis of fluorescently labeled cells in suspension. Cells labeled with this compound can be passed through a flow cytometer, where they are individually excited by a laser. The resulting fluorescence emission is detected and quantified, providing data on the distribution of labeling within a cell population. This is particularly useful for assessing the efficiency of a labeling reaction or for quantifying the expression of a specific thiol-containing protein on the cell surface.

Confocal Microscopy provides high-resolution images of fluorescently labeled structures within cells, enabling the determination of their subcellular localization. researchgate.netjove.comevidentscientific.comkarger.com By optically sectioning the sample, confocal microscopy removes out-of-focus light, resulting in sharp, detailed images. jove.comkarger.com Cells can be treated with this compound, and then imaged to determine the specific organelles or cellular compartments where the labeled proteins reside. researchgate.netnih.gov Co-localization studies, using additional fluorescent probes for specific organelles (e.g., mitochondria or lysosomes), can provide further insights into the spatial distribution of the target protein. researchgate.netnih.gov The enhanced photostability offered by the deuteration of the probe can be particularly advantageous for long-term imaging experiments. nih.govacs.org

Challenges and Methodological Considerations in Research Applications of 9 Carboxyanthracene Mtsea Amide D4

Photostability and Photobleaching Considerations in Long-Term Spectroscopic Studies

A primary concern in the application of any fluorescent probe, particularly in experiments requiring prolonged or intense light exposure, is its photostability. The anthracene (B1667546) core of 9-Carboxyanthracene MTSEA Amide-d4 is susceptible to photodegradation and photobleaching.

Detailed Research Findings: The polycyclic aromatic hydrocarbon structure of anthracene, while responsible for its desirable fluorescence, can also act as a photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS), such as singlet oxygen, through energy transfer from its triplet state to ground-state molecular oxygen. acs.org These ROS can then react with and degrade the anthracene molecule itself, often leading to the formation of non-fluorescent endoperoxides. acs.org This process, known as photobleaching, results in an irreversible loss of signal over time.

Research into stabilizing anthracene derivatives has shown that kinetic stability is greatly enhanced by sterically shielding the aromatic core. nih.gov Bulky substituents can encapsulate the chromophore, physically hindering its interaction with oxygen and other reactive species, thereby improving its resistance to photodegradation. acs.orgnih.gov A study comparing a series of 9,10-diaryl substituted anthracenes demonstrated a significant increase in photostability with increased steric hindrance. Under aerated conditions and UV light exposure (254 nm), the half-life of the chromophore increased dramatically with more protective flanking groups. nih.gov

| Compound | Substituent Type | Half-life (τ1/2) in min (aerated) |

| 9,10-diphenylanthracene | Simple Phenyl | 38 |

| Anthracene with 1-naphthalenyl groups | Moderately Bulky | ~50 |

| Anthracene with meta-terphenylyl units | Highly Bulky / Encapsulating | 210 |

| Doubly Bridged Anthracene | Fully Encapsulated | 368 |

This table, adapted from data on sterically protected anthracenes, illustrates the principle that increased steric bulk around the anthracene core enhances photostability, a key consideration for the application of this compound. nih.gov

For long-term spectroscopic studies using this compound, researchers must account for this inherent photolability. Methodological considerations include minimizing light exposure, using the lowest possible excitation power, incorporating oxygen scavengers in the buffer system, and choosing imaging modalities that reduce total light dose.

Mitigation of Potential for Non-Specific Labeling and Off-Target Interactions

The specificity of labeling is paramount for correctly interpreting experimental results. The methanethiosulfonate (B1239399) (MTS) group in this compound is designed to react specifically with the sulfhydryl (thiol) group of cysteine residues in proteins and other molecules. ttuhsc.eduinterchim.fr

Detailed Research Findings: MTS reagents are known for their rapid and highly specific reaction with thiols under mild physiological conditions, forming a stable disulfide bond. ttuhsc.eduinterchim.fr This reaction is significantly faster than that of other reagents like iodoacetates or maleimides. interchim.fr However, no chemical reaction is perfectly specific. MTS reagents are susceptible to hydrolysis in aqueous solutions, a process that can be accelerated in the presence of nucleophiles. ttuhsc.eduinterchim.fr This hydrolysis yields inactive products and reduces the effective concentration of the probe. Therefore, solutions of this compound should be prepared freshly before use. ttuhsc.eduinterchim.fr

A more significant concern is off-target reactions within the biological milieu. While the primary target is cysteine, the high reactivity of the MTS group could potentially lead to interactions with other nucleophilic species, although this is less common. Furthermore, related reagents like S-methyl methanethiosulfonate (MMTS) have been reported to promote the formation of non-native intra- and intermolecular disulfide bonds in proteins rather than simply blocking a free thiol. researchgate.net Such off-target effects can lead to artifacts, altering protein structure and function in unintended ways. In cellular studies, the use of a membrane-impermeant thiol scavenger on the opposite side of a membrane can help eliminate "trans" modification if the probe inadvertently leaks across. ttuhsc.eduinterchim.fr The reaction is also reversible by adding reducing agents like dithiothreitol (B142953) (DTT), a feature that can be used to confirm the nature of the linkage. ttuhsc.edu

| Consideration | Mitigation Strategy | Rationale |

| Hydrolysis | Prepare solutions fresh immediately before use. | MTS reagents hydrolyze in aqueous buffers over time, reducing labeling efficiency. ttuhsc.eduinterchim.fr |

| Off-Target Reactions | Use the lowest effective probe concentration and shortest incubation time. | Minimizes the chance of slow, non-specific reactions occurring. |

| Unintended Disulfide Formation | Include control experiments to assess the structural and functional state of the labeled protein. | Related MTS reagents can potentially induce disulfide bond formation, an off-target structural perturbation. researchgate.net |

| Confirmation of Labeling | Use a reversible reducing agent like DTT to cleave the label. | The disulfide bond formed by the MTS reaction is cleavable by thiols, confirming the labeling chemistry. ttuhsc.edu |

Assessment of Steric Hindrance and Conformational Perturbations Induced by Labeling

The covalent attachment of any extrinsic label to a biomolecule carries the risk of altering that molecule's native structure and function. The this compound probe is a relatively large and bulky molecule, combining a rigid, planar three-ring aromatic system with a linker and reactive group. frontiersin.org

Detailed Research Findings: The introduction of the anthracene moiety can impose significant steric hindrance. acs.orgaip.org This can physically block binding sites, disrupt protein-protein or protein-lipid interactions, or prevent natural conformational changes necessary for biological function. For instance, studies using spin labels attached to membrane proteins have shown that the presence of a label can significantly alter the mobility and local order of both the protein and the surrounding lipid acyl chains. nih.gov

The labeling of a protein with a bulky group can induce conformational perturbations that extend beyond the immediate labeling site. nih.gov These perturbations can allosterically modulate protein activity or signaling pathways. nih.govthermofisher.com The linker connecting the anthracene fluorophore to the MTSEA reactive group plays a critical role in the extent of these perturbations. A flexible linker may allow the fluorophore more conformational freedom, potentially reducing its impact on the protein's backbone structure, whereas a rigid linker will hold the bulky group in a more fixed position. The amide bond in this compound provides some rotational freedom that must be considered. Assessing the functional consequences of labeling through activity assays or biophysical characterization is a crucial control to ensure that the observed effects are due to the biological process under investigation and not an artifact of the label itself.

Addressing Solvatochromic Effects and Environmental Sensitivity in Complex Biological Media

The fluorescence of the anthracene core is highly sensitive to its local microenvironment, a phenomenon known as solvatochromism. mdpi.commdpi.com This means that its photophysical properties, such as the position of its absorption and emission maxima, fluorescence quantum yield, and lifetime, can change depending on the polarity, hydrogen-bonding capacity, and viscosity of its surroundings. rsc.orgijcce.ac.ir

Detailed Research Findings: Studies on various dye molecules, including anthracene derivatives, consistently show a shift in absorption and fluorescence spectra when the solvent is changed. mdpi.comrsc.org Typically, a bathochromic (red) shift is observed in both absorption and fluorescence spectra as solvent polarity increases. rsc.org This is attributed to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. The difference in the dipole moment between the ground and the more polar excited state is a key factor. eurjchem.com

This environmental sensitivity is a significant methodological consideration when using this compound in complex biological media. The "polarity" is not uniform within a cell or near a protein surface. The local environment of the attached probe can range from the non-polar interior of a lipid bilayer to the highly polar, aqueous environment of the cytosol or the unique microenvironment of a protein's active site cleft. Therefore, a change in fluorescence signal (e.g., intensity or wavelength) may not solely report on the event of interest (like a conformational change) but could also reflect a change in the local hydration or polarity around the probe. The presence of specific ions, such as chloride, has also been shown to influence the photophysical behavior and ROS production of anthracene derivatives. acs.org Researchers must design control experiments to deconvolve these effects, for instance, by measuring fluorescence lifetimes, which can sometimes distinguish between different quenching mechanisms, or by using theoretical calculations to model the expected solvatochromic shifts. chemrxiv.org

| Solvent | Polarity Scale (ET(30) kcal/mol) mdpi.com | Absorption λmax (nm) | Emission λmax (nm) |

| Cyclohexane | 30.9 | ~345 | ~365 |

| Toluene | 33.9 | ~350 | ~375 |

| Dichloromethane | 40.7 | ~355 | ~390 |

| DMSO | 45.1 | ~365 | ~410 |

| Ethanol | 51.9 | ~360 | ~405 |

This table presents representative solvatochromic shifts for a solvatochromic dye, illustrating how absorption and emission maxima can change with solvent polarity. mdpi.com Similar effects are expected for this compound, complicating data interpretation in heterogeneous biological environments.

Future Research Directions and Emerging Innovations for 9 Carboxyanthracene Mtsea Amide D4

Development of Next-Generation Anthracene-Based Probes with Tunable Photophysical Properties

The anthracene (B1667546) framework is a well-established fluorophore, but its potential can be further unlocked through targeted chemical modifications to fine-tune its photophysical properties. researchgate.netmdpi.com Future research will focus on creating next-generation probes derived from the 9-Carboxyanthracene core, aiming for superior performance characteristics. The goal is to rationally design derivatives with optimized brightness, enhanced photostability, and specific spectral properties tailored for multiplexing and demanding imaging conditions.

Key strategies for achieving these tunable properties include the strategic addition of electron-donating or electron-withdrawing groups to the anthracene ring system. researchgate.netnih.gov Such substitutions can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption and emission spectra, quantum yield, and fluorescence lifetime. researchgate.netnih.govrsc.org For instance, introducing styryl and triphenylamine (B166846) groups has been shown to increase conjugation and induce intramolecular charge transfer (ICT) properties, which can be harnessed to create probes sensitive to their local environment. nih.govrsc.org

Research efforts will likely explore a variety of functional groups to achieve specific outcomes, as detailed in the table below.

| Modification Strategy | Target Property | Potential Outcome |

| Introduction of cyano (-CN) groups | Electron Affinity / ICT | Alteration of charge population and frontier orbital energy levels, potentially leading to environment-sensitive emission. nih.govrsc.org |

| Addition of π-extended systems (e.g., styryl groups) | Conjugation / Wavelength | Red-shifting of absorption and emission spectra for use with longer-wavelength excitation sources, minimizing cellular autofluorescence. rsc.org |

| Incorporation of electron-rich amines | Quantum Yield / Brightness | Enhancement of fluorescence quantum efficiency, leading to brighter probes for detecting low-abundance targets. rsc.org |

| Attachment of bulky side groups | Photostability | Steric hindrance to prevent photobleaching and aggregation-caused quenching, allowing for longer imaging times. nih.gov |

By systematically applying these synthetic strategies, researchers can develop a palette of anthracene-based probes, originating from the 9-Carboxyanthracene MTSEA Amide-d4 scaffold, each with a distinct and predictable set of photophysical characteristics optimized for specific advanced applications.

Integration with Advanced Super-Resolution Microscopy Techniques for Nanoscale Research

The development of probes with superior photophysical properties is intrinsically linked to advancements in optical imaging. Future work will focus on integrating next-generation this compound derivatives with super-resolution microscopy techniques, which bypass the diffraction limit of light to enable visualization of cellular structures at the nanoscale. biocompare.com

Probes designed for super-resolution methods like Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) require specific characteristics, such as high photostability and efficient photoswitching capabilities. The rigid, planar structure of the anthracene core provides a robust foundation for building probes that can withstand the high-intensity lasers used in these techniques. mdpi.combiocompare.com

Furthermore, the inherent environmental sensitivity of many anthracene derivatives presents a significant opportunity for functional imaging when combined with techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). core.ac.ukresearchgate.net FLIM measures the decay rate of fluorescence, which can be sensitive to the probe's local microenvironment, including factors like polarity, viscosity, and ion concentration. biocompare.comcore.ac.uk A this compound probe, attached to a specific protein via its thiol-reactive group, could therefore act as a reporter of conformational changes or local environmental shifts at a molecular level, providing functional data alongside high-resolution spatial information. biocompare.comresearchgate.net

| Microscopy Technique | Required Probe Property | Potential Application for Anthracene Probes |

| STED (Stimulated Emission Depletion) | High photostability, efficient stimulated emission | Labeling specific proteins with engineered anthracene probes to visualize subcellular structures with nanoscale resolution. biocompare.com |

| SMLM (Single-Molecule Localization Microscopy) | Photoswitching capability, high photon output | Developing photoswitchable anthracene derivatives for precise localization of individual molecules in crowded cellular environments. |

| FLIM (Fluorescence Lifetime Imaging) | Environment-sensitive fluorescence lifetime | Probing changes in the local environment of a labeled protein (e.g., pH, polarity) during cellular processes. biocompare.comcore.ac.ukresearchgate.net |

The synergy between rationally designed anthracene probes and these advanced imaging modalities promises to yield unprecedented insights into the organization and function of biological systems at the nanoscale.

Applications in Synthetic Biology for Engineering Novel Biosensors and Reporters

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a fertile ground for the application of novel fluorescent probes. The thiol-reactivity of this compound makes it particularly suitable for site-specific labeling of engineered proteins containing cysteine residues. This capability is a cornerstone for creating bespoke biosensors and reporters.